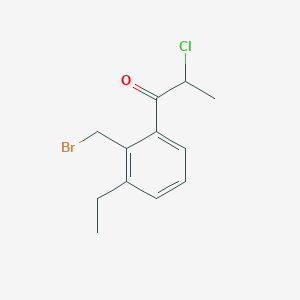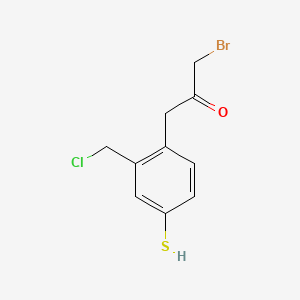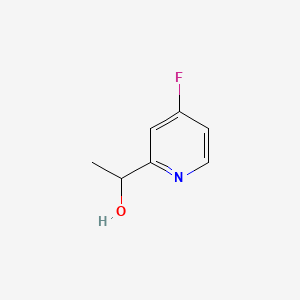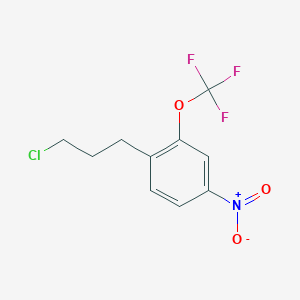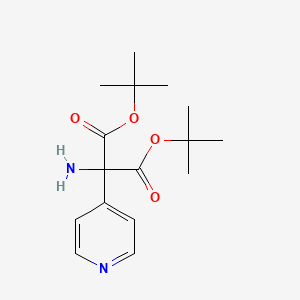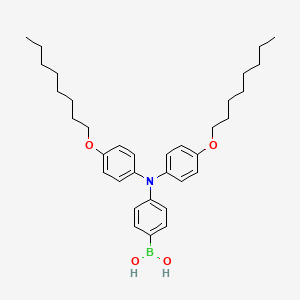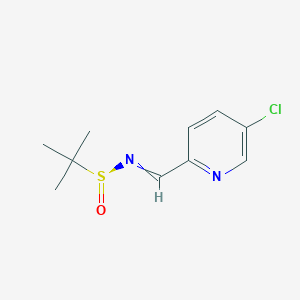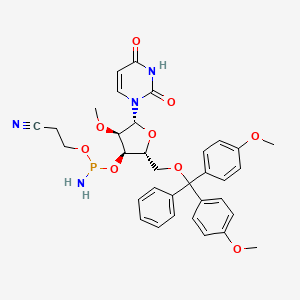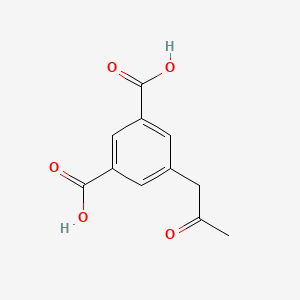![molecular formula C9H9ClN2O2S B14048721 2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a chlorine atom and an ethylsulfonyl group attached to the benzimidazole core, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole typically involves the introduction of the ethylsulfonyl group and the chlorine atom onto the benzimidazole ring. One common method is the reaction of 2-chlorobenzimidazole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted benzimidazoles.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole depends on its specific biological target. In general, benzimidazole derivatives can interact with various enzymes and receptors, inhibiting their activity. The chlorine and ethylsulfonyl groups can enhance the compound’s binding affinity and specificity for its target, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-1H-benzo[d]imidazole: Lacks the ethylsulfonyl group, which can affect its biological activity and chemical properties.
5-(ethylsulfonyl)-1H-benzo[d]imidazole: Lacks the chlorine atom, which can influence its reactivity and interactions with biological targets.
2-chloro-5-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which can alter its chemical and biological properties.
Uniqueness
The presence of both the chlorine atom and the ethylsulfonyl group in 2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole makes it unique compared to other benzimidazole derivatives. These functional groups can enhance its reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H9ClN2O2S |
|---|---|
Molekulargewicht |
244.70 g/mol |
IUPAC-Name |
2-chloro-6-ethylsulfonyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9ClN2O2S/c1-2-15(13,14)6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
VZHZKDCDDCPZPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


